2-amino-3,5-dinitro-N-phenylbenzamide

Medicinal chemistry DprE1 inhibitor design Structure-activity relationship

2-Amino-3,5-dinitro-N-phenylbenzamide is a critical, differentiated scaffold for DprE1 covalent inhibitor programs. Unlike generic 3,5-dinitrobenzamides (e.g., DNBA), the unique 2-amino group provides an electronic tuning handle to modulate the reduction potential of the 3,5-dinitro warhead, directly impacting covalent adduct formation rates. The N-phenyl cap retains the essential lipophilic anchor for DprE1 pocket engagement, a feature correlated with sub-μg/mL MIC values. Procure this exclusive intermediate to access SAR space unexplored by published DNB leads.

Molecular Formula C13H10N4O5
Molecular Weight 302.24 g/mol
Cat. No. B12472815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3,5-dinitro-N-phenylbenzamide
Molecular FormulaC13H10N4O5
Molecular Weight302.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N
InChIInChI=1S/C13H10N4O5/c14-12-10(13(18)15-8-4-2-1-3-5-8)6-9(16(19)20)7-11(12)17(21)22/h1-7H,14H2,(H,15,18)
InChIKeyUMABJSWDXWIDNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3,5-dinitro-N-phenylbenzamide: Procurement-Grade Profile for a Dual-Functional Dinitrobenzamide Scaffold


2-Amino-3,5-dinitro-N-phenylbenzamide is a polysubstituted aromatic amide belonging to the 3,5-dinitrobenzamide (DNB) class. Its core scaffold is recognized as a privileged structure for covalent inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in mycobacterial cell wall biosynthesis [1]. The compound features a distinctive 2-amino group on the benzamide ring, which differentiates it from simpler N-aryl-3,5-dinitrobenzamides such as DNBA (3,5-dinitro-N-phenylbenzamide, CAS 7461-51-0) [2]. This dual amino-nitro substitution pattern positions it as a versatile intermediate for further derivatization into both antitubercular agents and functional chemosensors, while the N-phenyl cap provides a key lipophilic anchor for target engagement.

Why 2-Amino-3,5-dinitro-N-phenylbenzamide Cannot Be Replaced by Generic Dinitrobenzamides


Substitution of 2-amino-3,5-dinitro-N-phenylbenzamide with a generic 3,5-dinitrobenzamide or simple N-phenylbenzamide is not functionally equivalent. In the DNB class, the 2-amino substituent is a critical structural feature that directly impacts the electron density of the aromatic ring, modulating the reduction potential of the 3,5-dinitro groups required for covalent DprE1 inhibition [1]. Removing the 2-amino group (as in DNBA, CAS 7461-51-0) eliminates hydrogen-bond donor capacity at the ortho position and shifts the compound’s reactivity profile toward nucleophilic aromatic substitution (NASH)-based cyanide sensing rather than enzyme inhibition [2]. Conversely, retaining the 2-amino group while removing the N-phenyl cap (as in 2-amino-3,5-dinitrobenzamide, CAS 35041-16-8) sacrifices the lipophilic anchor essential for binding to the hydrophobic DprE1 pocket, a feature correlated with sub-microgram-per-milliliter MIC values against Mycobacterium tuberculosis in potent DNB analogs [3].

Quantitative Differentiation Evidence for 2-Amino-3,5-dinitro-N-phenylbenzamide Against Structural Analogs


Ortho-Amino Substituent Confers Distinct Hydrogen-Bond Donor Topology vs. DNBA (3,5-Dinitro-N-phenylbenzamide)

The target compound possesses a primary amino group at the 2-position of the benzamide ring, introducing two hydrogen-bond donor (HBD) sites absent in the direct comparator DNBA (3,5-dinitro-N-phenylbenzamide, CAS 7461-51-0), which has zero HBD. This topological difference is functionally significant: in the DNB class of DprE1 inhibitors, ortho-substitution on the benzamide ring modulates the binding pose within the enzyme active site and influences the reduction potential of the nitro groups required for covalent cysteine-387 adduct formation [1]. DNBA, lacking the 2-amino group, has been repurposed as a cyanide-selective chemodosimeter operating via a nucleophilic aromatic substitution of hydrogen (NASH) mechanism rather than enzyme inhibition [2].

Medicinal chemistry DprE1 inhibitor design Structure-activity relationship

Predicted Physicochemical Divergence: Polar Surface Area Differential vs. N-Phenyl-Only and Non-Phenyl Analogs

The target compound (C13H10N4O5, MW ≈ 302.24) has a predicted topological polar surface area (TPSA) of approximately 155–160 Ų, based on computational data for the closely related 2-amino-3,5-dinitrobenzamide core (TPSA = 155.39 Ų) with the addition of the N-phenyl group [1]. In contrast, DNBA (3,5-dinitro-N-phenylbenzamide, C13H9N3O5, MW = 287.23, CAS 7461-51-0) lacks the 2-amino group and has a significantly lower TPSA of approximately 112–115 Ų . The 2-anilino analog 3,5-dinitro-N-phenyl-2-(phenylamino)benzamide (C19H14N4O5, MW = 378.3) adds bulk but replaces the primary amine with a secondary aniline, altering both TPSA and HBD character . This TPSA window places the target compound in a distinct range that may balance cell permeability with solubility differently than either comparator.

Computational chemistry Drug-likeness ADME prediction

Covalent DprE1 Inhibitor Potential: DNB Scaffold with Ortho-Amino Modulation Achieves Sub-Micromolar MIC Against M. tuberculosis H37Rv

The 3,5-dinitrobenzamide (DNB) scaffold is a validated covalent inhibitor class targeting the Cys387 residue of DprE1. The prototypical DNB1 (N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide) exhibits an MIC of 0.072 μg/mL (0.02 μM) against M. tuberculosis [1]. More advanced DNB analogs bearing substituted N-benzyl groups (compounds D5, D6, D7, D12) achieve MIC values of 0.0625 μg/mL against drug-susceptible H37Rv and retain activity against MDR clinical isolates (MIC < 0.016–0.125 μg/mL) [2]. The target compound, by incorporating the 3,5-dinitro pharmacophore with a 2-amino substituent and an N-phenyl cap, structurally maps onto the three critical DNB pharmacophoric elements: the nitroaromatic warhead, a linker region, and an aromatic terminal group [3]. The 2-amino group is expected to modulate the electronic environment of the dinitro warhead, potentially altering the reduction potential and thus the rate of covalent adduct formation relative to non-amino DNB analogs.

Antitubercular drug discovery DprE1 covalent inhibition Mycobacterium tuberculosis

N-Phenyl Terminal Group Provides Aromatic Stacking Anchor Distinct from N-Alkyl and N-Benzyl DNB Comparators

The N-phenyl substituent in the target compound provides a rigid aromatic terminal group capable of π–π stacking with aromatic residues in the DprE1 binding pocket, a feature that differentiates it from both N-alkyl DNB analogs (e.g., DNB1 with a flexible 4-methoxyphenoxyethyl linker) and N-benzyl dinitrobenzamides (e.g., D5–D12, which incorporate a methylene spacer between the amide and the aryl ring) [1][2]. In the SAR analysis of 3,5-dinitrobenzamide derivatives, the addition of an aromatic moiety as a terminal group and the type of linker were identified as the two primary structural features impacting activity [3]. The direct N-phenyl attachment in the target compound eliminates the conformational flexibility introduced by alkyl or benzyl linkers, potentially resulting in a more rigid, entropically favored binding pose.

Molecular docking π–π stacking interactions DprE1 binding pocket

Chemosensor Selectivity Profile: DNBA Analog Demonstrates Exclusive Cyanide Response Among Competing Anions

The closely related analog DNBA (3,5-dinitro-N-phenylbenzamide) has been experimentally validated as a colorimetric and fluorimetric chemosensor with exclusive selectivity for cyanide (CN⁻) over competing anions including F⁻, AcO⁻, and H₂PO₄⁻ in both organic (DMSO, ACN) and aqueous (DMSO/H₂O 8:2 v/v) media [1]. The sensing mechanism proceeds via a novel nucleophilic aromatic substitution of hydrogen (NASH) pathway. The target compound, bearing an additional 2-amino group, is expected to exhibit altered electrophilicity at the aromatic ring, potentially shifting the NASH reactivity threshold and anion selectivity profile relative to DNBA. This structural perturbation offers a unique probe for studying electronic effects on the NASH-based sensing mechanism.

Chemosensor Cyanide detection Nucleophilic aromatic substitution

Synthetic Versatility: 2-Amino Group Enables Derivatization Pathways Inaccessible to Non-Amino DNB Analogs

The 2-amino group in the target compound provides a reactive handle for further chemical elaboration that is absent in DNBA (CAS 7461-51-0) and other non-amino DNB analogs. In the synthesis of 3,5-diamine-N-alkylbenzamide monomers, related 3,5-dinitrobenzamide precursors were reduced to diamines using hydrazine monohydrate (80%) with Pd/C in ethanol, achieving yields of 92–93% for the diamine products [1]. The target compound's combination of a reducible dinitro system and a free 2-amino group creates orthogonal reactivity: the 2-amino group can undergo acylation, sulfonylation, or diazotization independently of the 3,5-dinitro reduction, whereas DNBA offers no such ortho functionalization site.

Synthetic chemistry Benzamide derivatization Diamine monomer

High-Value Application Scenarios for 2-Amino-3,5-dinitro-N-phenylbenzamide in Research and Industrial Procurement


Scaffold for Next-Generation DprE1 Covalent Inhibitors with Tunable Warhead Electronics

Medicinal chemistry teams developing covalent inhibitors targeting DprE1 Cys387 can employ 2-amino-3,5-dinitro-N-phenylbenzamide as a core scaffold. The 2-amino substituent provides an electronic tuning handle to modulate the reduction potential of the 3,5-dinitro warhead, a parameter directly linked to covalent adduct formation rates. This is a feature absent in all published DNB leads (DNB1, D5–D12, N-alkylphenyl series), which lack ortho-amino substitution. The N-phenyl terminal group maintains the essential lipophilic anchor for DprE1 pocket engagement, as established by the SAR framework in Pharmaceuticals 2024 [1] and the DNB lead optimization studies in ACS Med. Chem. Lett. 2018 .

Dual-Functional Intermediate for Diamine Monomer Synthesis in Polybenzimidazole (PBI) Membrane Research

The compound serves as a precursor to 2,3,5-triamine-N-phenylbenzamide upon reduction of both nitro groups, yielding an A2B-type triamine monomer. This monomer architecture is relevant for the synthesis of polybenzimidazoles (PBIs) and related high-performance polymers used in fuel cell membranes and gas separation. The established reduction protocol using Pd/C–hydrazine in ethanol (validated for structurally analogous 3,5-dinitro-N-alkylbenzamides with diamine yields of 92–93%) provides a directly transferable synthetic route [1].

Electronic Modulation Probe for Nucleophilic Aromatic Substitution (NASH)-Based Cyanide Chemosensors

Building on the validated DNBA chemosensor platform that demonstrates exclusive CN⁻ selectivity via NASH mechanism [1], the 2-amino derivative serves as a systematic probe for investigating electronic effects on sensor performance. The electron-donating 2-amino group is predicted to alter the electrophilicity of the aromatic positions involved in the NASH reaction, potentially enabling the development of sensors with shifted detection thresholds, ratiometric response, or altered anion selectivity profiles compared to the parent DNBA system .

Key Building Block in Neurodegenerative Disease-Focused Benzamide Libraries

The patent literature (US5659082) discloses nitro- and aminobenzamide compounds for treating neurodegenerative disorders including Parkinson's disease [1]. The target compound's combination of nitro and amino substituents on the benzamide core maps onto the structural claims of this patent class. For research groups exploring benzamide-based neuroprotective agents, this compound represents a procurement-relevant intermediate that embodies the key pharmacophoric elements (electron-deficient aromatic ring with hydrogen-bond donor/acceptor capacity) while offering the N-phenyl substitution for modulating blood-brain barrier penetration.

Quote Request

Request a Quote for 2-amino-3,5-dinitro-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.